molecular formula C10H14FNO B13047274 (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

Cat. No.: B13047274
M. Wt: 183.22 g/mol
InChI Key: XZZYIPXGLYJCAX-OIBJUYFYSA-N
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Description

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps include reductive amination and chiral resolution. Reductive amination is carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to obtain the desired chiral amine.

    Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral chromatography or enzymatic methods to isolate the (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1S,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol: A structurally similar compound with a chlorine substituent instead of fluorine.

Uniqueness

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of a fluoro-substituted aromatic ring, which can influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

XZZYIPXGLYJCAX-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

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